molecular formula C10H12BrNO2 B15325828 Methyl 2-amino-3-(2-bromophenyl)propanoate

Methyl 2-amino-3-(2-bromophenyl)propanoate

Cat. No.: B15325828
M. Wt: 258.11 g/mol
InChI Key: MBKCAPHZXHQJNI-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-bromophenyl)propanoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(2-bromophenyl)propanoate typically involves the bromination of methyl 2-amino-3-phenylpropanoate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-bromophenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Methyl 2-amino-3-(2-bromophenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is employed in studies investigating the effects of brominated phenylalanine derivatives on enzyme activity and protein function.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-bromophenyl)propanoate involves its interaction with biological targets such as enzymes and receptors. The bromine atom enhances the compound’s ability to form halogen bonds with target proteins, potentially modulating their activity. The amino and ester groups facilitate interactions with active sites, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(3-bromophenyl)propanoate
  • Methyl 2-amino-3-(4-bromophenyl)propanoate
  • Methyl 2-amino-3-(2-chlorophenyl)propanoate

Uniqueness

Methyl 2-amino-3-(2-bromophenyl)propanoate is unique due to the position of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The ortho-bromine substitution can lead to different steric and electronic effects compared to meta- or para-substituted analogs, affecting the compound’s interaction with biological targets and its overall pharmacological profile.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-amino-3-(2-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKCAPHZXHQJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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